rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(2R,4S)-4-Fluoropiperidine-2-carboxylic acid hydrochloride is a chemical compound with notable structural characteristics. It consists of a piperidine ring with a fluorine atom at the fourth position and a carboxylic acid group at the second position, stabilized as a hydrochloride salt. This compound finds utility in various scientific and industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: : The synthesis starts with commercially available piperidine derivatives or simple precursors that can form the piperidine ring.
Fluorination: : Introducing the fluorine atom at the fourth position can be achieved through selective fluorination reactions, using reagents such as DAST (diethylaminosulfur trifluoride) or NFSI (N-fluorobenzenesulfonimide).
Carboxylation: : The second position is carboxylated using methods like Grignard reactions or through functional group transformations from other precursors.
Hydrochloride Salt Formation: : Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid, precipitating the salt.
Industrial Production Methods
In industrial settings, the production process may be scaled up with optimized conditions to enhance yield and purity. Advanced techniques like continuous flow synthesis, automated reactors, and real-time monitoring can be employed to streamline the production.
Chemical Reactions Analysis
Types of Reactions
Rac-(2R,4S)-4-Fluoropiperidine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions:
Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: : Reduction reactions can target the fluorinated piperidine ring, potentially forming de-fluorinated or hydrogenated products.
Substitution: : Nucleophilic substitution reactions can occur at the fluorine site or the carboxylic acid group, leading to different derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under controlled conditions.
Reduction: : Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophiles like amines, thiols, or alcohols in suitable solvents.
Major Products
Oxidation: : Produces piperidinyl ketones or aldehydes.
Reduction: : Leads to reduced or hydrogenated piperidine derivatives.
Substitution: : Generates a variety of substituted piperidine compounds.
Scientific Research Applications
Rac-(2R,4S)-4-Fluoropiperidine-2-carboxylic acid hydrochloride is utilized in several fields:
Chemistry: : As an intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: : Studied for its potential effects on biological systems and cellular mechanisms.
Medicine: : Investigated for possible pharmacological activities and used in drug development.
Industry: : Applied in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action depends on its specific application and derivative. Generally, it can interact with biological targets such as enzymes, receptors, or ion channels, influencing their function and modulating physiological pathways. In medicinal chemistry, it might act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural analogs.
Comparison with Similar Compounds
Comparing rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride to similar compounds:
4-Fluoropiperidine derivatives: : Differences in substitution patterns can drastically alter reactivity and biological activity.
Piperidine-2-carboxylic acid: : Without fluorination, these compounds may exhibit different chemical behaviors and applications.
Other fluorinated piperidines:
Similar compounds:
4-Fluoropiperidine
Piperidine-2-carboxylic acid
2-Fluoropiperidine
By understanding its preparation, reactions, applications, and mechanisms, this compound becomes a key molecule in both research and industry, offering unique advantages over related compounds.
Properties
IUPAC Name |
(2S,4R)-4-fluoropiperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2.ClH/c7-4-1-2-8-5(3-4)6(9)10;/h4-5,8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXOXCCTYXNEOZ-JBUOLDKXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.